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Compound of Interest

Compound Name: Glycine sodium salt hydrate

Cat. No.: B1592675

This technical support center provides troubleshooting guidance and answers to frequently
asked questions to help researchers, scientists, and drug development professionals improve
the resolution of low molecular weight (LMW) proteins in Tris-glycine and other gel systems.

Troubleshooting Guide
Issue: Poor resolution of protein bands below 30 kDa in
a Tris-glycine gel.

Potential Causes and Solutions

 Inappropriate Acrylamide Concentration: The pore size of the gel may be too large to
effectively sieve and separate small proteins. In a low percentage gel, small proteins can
migrate together, leading to poor band resolution.[1]

o Solution: Increase the percentage of acrylamide in your resolving gel. For LMW proteins, a
higher concentration (15% or greater) is often necessary to reduce the pore size and
improve separation.[2][3]

o Suboptimal Buffer System: The standard Laemmli system (Tris-glycine) is generally ideal for
resolving proteins in the 30-250 kDa range.[4][5][6] For smaller proteins, the glycine as a
trailing ion is not as effective, leading to diffuse bands.
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o Solution: Switch to a Tris-Tricine buffer system. This system is specifically designed for
resolving LMW proteins and peptides, offering superior resolution for proteins below 30
kDa.[2][4][7][8] Tricine, as the trailing ion, has a higher ionic mobility than glycine, which
improves the stacking of small proteins and their separation in the resolving gel.[4][9][10]

« Incorrect Electrophoresis Conditions: Running the gel at too high a voltage can generate
excessive heat, leading to band distortion and smiling effects.

o Solution: Run the gel at a lower constant voltage for a longer period. This can help
maintain a more uniform temperature and improve band sharpness.[1]

Issue: Faint or undetectable bands for LMW proteins
after staining.

Potential Causes and Solutions

o Low Protein Abundance: The target protein may be present in very low concentrations in the
sample.

o Solution: Increase the amount of protein loaded onto the gel.[2] Additionally, consider
using a more sensitive staining method. Silver staining is significantly more sensitive than
Coomassie blue and can detect protein quantities in the low nanogram range.[11][12][13]
Fluorescent stains also offer high sensitivity.[14]

e Protein "Blow-Through" During Transfer (for Western Blotting): LMW proteins have a higher
tendency to pass completely through the membrane during electrotransfer due to their small
size.

o Solution: Use a membrane with a smaller pore size. A 0.2 um PVDF membrane is
recommended for proteins under 20 kDa to ensure better retention.[2][3][5] Optimizing
transfer time and voltage is also critical; shorter transfer times or lower voltages can help
prevent over-transfer.

« Inefficient Staining: Traditional Coomassie staining may not be sensitive enough for LMW
proteins, which may also stain poorly.[2]
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o Solution: As mentioned, utilize more sensitive staining techniques like silver staining or
fluorescent stains.[11][12][13][14] Ensure that the staining protocol is followed
meticulously and that the gel is properly fixed to prevent protein diffusion.

Frequently Asked Questions (FAQS)

Q1: What is the primary reason Tris-glycine gels are not optimal for resolving proteins under 30
kDa?

Al: The Tris-glycine system, part of the standard Laemmli method, uses glycine as the trailing
ion in the running buffer. For proteins larger than 30 kDa, this system provides excellent
stacking and resolution. However, for LMW proteins, the mobility of glycine is such that it can
overtake the small peptides, leading to their de-stacking and resulting in diffuse bands or poor
separation.[4][9]

Q2: How does a Tris-Tricine gel system improve the resolution of small proteins?

A2: The Tris-Tricine system replaces glycine with tricine in the running buffer.[2][8] Tricine has a
higher ionic mobility than glycine. This key difference allows for more effective "stacking" of
LMW proteins in the stacking gel. Consequently, the small proteins enter the resolving gel as
sharp, concentrated bands, leading to superior separation and resolution of proteins even
down to a few kilodaltons.[4][9][15]

Q3: When should | choose a gradient gel over a single-percentage gel?

A3: A gradient gel (e.g., 4-20%) can be useful when you want to resolve a wide range of protein
sizes on a single gel. However, for specifically improving the resolution of a narrow range of
LMW proteins, a high-percentage single-concentration gel (e.g., 16%) is often superior as it
provides a more optimized sieving matrix for that specific size range.[5]

Q4: Can | adjust my Tris-glycine protocol to better see my LMW protein without switching to a
Tris-Tricine system?

A4: Yes, you can make adjustments to improve LMW protein resolution in a Tris-glycine
system, although it may not be as effective as switching to Tris-Tricine. The most critical
modification is to increase the acrylamide percentage of your resolving gel to 15% or even
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higher.[1][2] This will create smaller pores in the gel matrix, which will better resolve smaller
proteins. Additionally, ensure your electrophoresis is run at a cool and constant temperature.

Q5: What are the best practices for transferring LMW proteins for a Western blot?

A5: For efficient transfer of LMW proteins, it is crucial to use a PVDF membrane with a 0.2 pm
pore size to prevent the proteins from passing through.[2][5] It is also recommended to
optimize your transfer conditions by reducing the transfer time and/or voltage. Soaking the gel
in an SDS-free buffer for a few minutes before transfer can help remove some SDS, which can
increase the rate of passage of small proteins through the membrane.[4]

Quantitative Data Summary

Recommendation for LMW .
Parameter . Rationale
Proteins (<30 kDa)

Superior stacking and

Gel System Tris-Tricine resolution of small peptides.[4]

[7](8]

Smaller pore size for better

Acrylamide % (Tris-Glycine) 15% - 20% sieving of small molecules.[1]

[2]

Optimized for LMW proteins,
Acrylamide % (Tris-Tricine) 10% - 16% allowing for good separation.
[16]

Prevents "blow-through" of

Western Blot Membrane PVDF, 0.2 um pore size small proteins during transfer.

[2][5]

Higher sensitivity for detecting
Staining Method Silver or Fluorescent Stains low abundance proteins.[11]
[12][14]

Experimental Protocols
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Protocol 1: High-Percentage Tris-Glycine SDS-PAGE
(15%)

¢ Prepare the Resolving Gel (15%):
o In a conical tube, mix:
= Deionized Water: 3.3 mL
= 30% Acrylamide/Bis-acrylamide solution: 5.0 mL
= 1.5 M Tris-HCI, pH 8.8: 2.5 mL

= 10% SDS: 100 pL

[e]

Gently swirl to mix.

o

Add 10% Ammonium Persulfate (APS): 100 pL.

(¢]

Add TEMED: 10 pL.

Immediately pour the solution between the glass plates, leaving space for the stacking gel.

[¢]

Overlay with water or isopropanol. Allow to polymerize for 30-60 minutes.
o Prepare the Stacking Gel (4%):

o In a new tube, mix:

Deionized Water: 6.1 mL

30% Acrylamide/Bis-acrylamide solution: 1.3 mL

1.0 M Tris-HCI, pH 6.8: 1.25 mL

10% SDS: 100 pL
o Gently swirl to mix.

o Add 10% APS: 50 pL.
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o Add TEMED: 10 pL.

o Pour off the overlay from the resolving gel, and add the stacking gel solution. Insert the
comb and allow to polymerize for 30 minutes.

o Sample Preparation and Electrophoresis:

[e]

Mix protein samples with 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

o

Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers
with 1x Tris-Glycine-SDS running buffer.

o

Load samples and a molecular weight marker.

[¢]

Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.

Protocol 2: Tris-Tricine SDS-PAGE (16%)

o Prepare the Resolving Gel (16%):

o In a conical tube, mix:

30% Acrylamide/Bis-acrylamide solution: 5.33 mL

Tris-HCI/SDS, pH 8.45: 3.33 mL

Glycerol: 1.33 mL (19)

Deionized Water: to 10 mL

o Gently swirl to mix.

o Add 10% APS: 50 pL.

o Add TEMED: 5 pL.

o Immediately pour the solution and overlay with isopropanol. Allow to polymerize.

o Prepare the Stacking Gel (4%):
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o In a new tube, mix:

» 30% Acrylamide/Bis-acrylamide solution: 0.8 mL

» Tris-HCI/SDS, pH 6.8: 1.5 mL

= Deionized Water: to 6 mL

[e]

Gently swirl to mix.

(¢]

Add 10% APS: 30 pL.

[¢]

Add TEMED: 6 pL.

[¢]

Pour off the overlay and add the stacking gel. Insert the comb and allow to polymerize.

o Prepare Buffers and Run Electrophoresis:

[e]

Anode Buffer (1x): 0.2 M Tris-HCI, pH 8.9
o Cathode Buffer (1x): 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25

o Assemble the gel apparatus. Fill the lower (anode) chamber with Anode Buffer. Fill the
upper (cathode) chamber with Cathode Buffer.

o Load samples prepared in Tricine sample buffer.

o Run the gel at an initial constant voltage of 30V until the samples enter the resolving gel,
then increase to a constant voltage of ~150V.

Visualizations
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Caption: Decision workflow for troubleshooting poor LMW protein resolution.
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Caption: Stacking mechanism in Tris-Tricine gels for LMW protein resolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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